Linker Length Differentiation: C4 vs. C3 Alkyl Chain
The four-carbon alkyl chain of 4-Bromobutan-1-amine hydrobromide provides a specific spatial separation that is chemically distinct from the three-carbon analog, 3-Bromopropan-1-amine hydrobromide. This difference in chain length (C4 vs. C3) is a critical parameter in the design of PROTAC linkers, as it directly influences the distance between the two ligase-binding moieties, affecting the formation of the ternary complex and subsequent protein degradation efficacy . The C4 chain offers an additional rotatable bond (3 vs. 2 for C3 analog) [1], providing increased conformational flexibility.
| Evidence Dimension | Alkyl chain length and rotatable bonds |
|---|---|
| Target Compound Data | 4-carbon chain (C4), 3 rotatable bonds |
| Comparator Or Baseline | 3-Bromopropan-1-amine hydrobromide (C3), 2 rotatable bonds |
| Quantified Difference | +1 carbon atom, +1 rotatable bond |
| Conditions | Structural comparison based on molecular descriptors |
Why This Matters
The extended linker length is a defined requirement for specific PROTAC designs, making the C4 compound irreplaceable by a C3 analog without altering the spatial geometry of the therapeutic candidate.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 24189510, 4-Bromobutan-1-amine hydrobromide. Accessed April 16, 2026. View Source
